molecular formula C7H5N3O B011262 Imidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 106012-58-2

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B011262
CAS No.: 106012-58-2
M. Wt: 147.13 g/mol
InChI Key: FTYAMGYSJHEZQA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a versatile scaffold in organic synthesis and drug development . It has been found to display significant anticancer activity . The primary target of this compound is the Cyclin-dependent kinase-9 (CDK9) enzyme . CDK9 forms a heterodimer with cyclin T, playing a crucial role in cell cycle regulation and transcription .

Mode of Action

The compound interacts with its target, CDK9, by binding to the enzyme’s active site. This interaction inhibits the kinase activity of CDK9, thereby disrupting the cell cycle and transcription processes . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK9 affects the cell cycle regulation and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated . The downstream effects of these pathway disruptions contribute to the compound’s anticancer activity .

Pharmacokinetics

The compound’s molecular weight (14714) and its physical form (brown solid) suggest that it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression and induction of apoptosis in cancer cells . In vitro experimental results revealed that compound 12b, a derivative of this compound, showed promising anticancer activity with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero cells, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. More research is needed to fully understand how these and other environmental factors influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrazine-3-carbaldehyde plays a significant role in biochemical reactions

Cellular Effects

The cellular effects of this compound are multifaceted. It has been found to have significant anticancer activity against various cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models While specific threshold effects have not been reported, high doses may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels . The specifics of these interactions and their implications for metabolism are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing imidazo[1,2-a]pyrazine-3-carbaldehyde involves a one-pot three-component condensation reaction. This method typically uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials. The reaction is catalyzed by iodine and proceeds at room temperature, yielding the desired product in good yields .

Industrial Production Methods: Industrial production of this compound often employs similar multicomponent reactions due to their simplicity and efficiency. The use of readily available and cost-effective catalysts like iodine makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Imidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific structural features that allow for versatile functionalization and its significant potential in developing new therapeutic agents and materials .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545527
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-58-2
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Imidazo[1,2-a]-pyrazine (0.30 g, 2.5 mmol) was dissolved in anhydrous DMF (10.0 mL) and added to a preformed solution of phosphorous oxychloride (0.26 mL, 2.8 mmol) in anhydrous DMF (10.0 mL). The solution was allowed to stir 72 h under nitrogen at RT. The solution was then poured into water (100 mL) and residual organics extracted with diethyl ether (3×30 mL). The remaining aqueous portion was concentrated to dryness under a nitrogen stream to yield the title compound (0.050 g). MS (ESI+) for m/z 148 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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